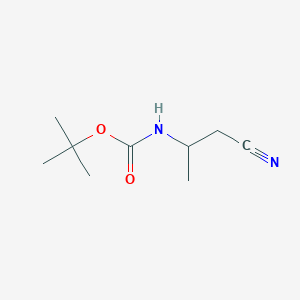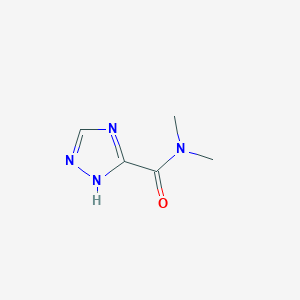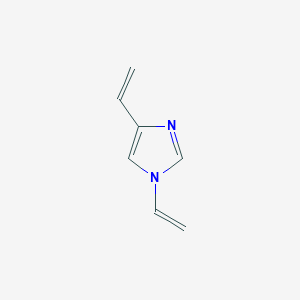
1,4-Bis(ethenyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(ethenyl)imidazole, also known as BEI, is a chemical compound that belongs to the imidazole family. It is a versatile compound that has found applications in various fields, including organic chemistry, materials science, and biomedical research.
Mecanismo De Acción
1,4-Bis(ethenyl)imidazole acts as a cross-linking agent by forming covalent bonds between proteins or other molecules. This cross-linking helps to stabilize the molecules and prevent their degradation. 1,4-Bis(ethenyl)imidazole also acts as a fluorescent probe by binding to metal ions and emitting a fluorescence signal. This signal can be used to detect the presence of metal ions in a sample.
Efectos Bioquímicos Y Fisiológicos
1,4-Bis(ethenyl)imidazole has been shown to have low toxicity and is well-tolerated in cells and animals. It has been used as a cross-linking agent for various proteins, including enzymes, antibodies, and antigens. 1,4-Bis(ethenyl)imidazole has also been used to cross-link DNA and RNA, which helps to stabilize these molecules and prevent their degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-Bis(ethenyl)imidazole as a cross-linking agent is that it is highly specific and can target specific molecules. This specificity helps to prevent unwanted cross-linking and reduces the risk of non-specific binding. However, one limitation of using 1,4-Bis(ethenyl)imidazole is that it can only cross-link molecules that contain reactive groups, such as amino or carboxyl groups.
Direcciones Futuras
There are several future directions for the use of 1,4-Bis(ethenyl)imidazole in scientific research. One direction is the development of new methods for synthesizing 1,4-Bis(ethenyl)imidazole that are more efficient and cost-effective. Another direction is the use of 1,4-Bis(ethenyl)imidazole as a cross-linking agent for new types of molecules, such as lipids and carbohydrates. Additionally, 1,4-Bis(ethenyl)imidazole could be used in the development of new diagnostic tools, such as biosensors and imaging agents.
Métodos De Síntesis
1,4-Bis(ethenyl)imidazole can be synthesized using various methods. One of the most commonly used methods is the reaction of 1,4-dibromo-2-butene with imidazole in the presence of a palladium catalyst. Another method involves the reaction of 1,4-dibromo-2-butene with imidazole in the presence of a copper catalyst. Both methods yield high purity 1,4-Bis(ethenyl)imidazole.
Aplicaciones Científicas De Investigación
1,4-Bis(ethenyl)imidazole has found various applications in scientific research. It is used as a cross-linking agent in the preparation of polymeric materials. It is also used as a fluorescent probe for the detection of metal ions. In biomedical research, 1,4-Bis(ethenyl)imidazole is used as a protein cross-linking agent, which helps to stabilize proteins and prevent their degradation. It is also used as a disinfectant for medical devices.
Propiedades
Número CAS |
169327-69-9 |
|---|---|
Nombre del producto |
1,4-Bis(ethenyl)imidazole |
Fórmula molecular |
C7H8N2 |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
1,4-bis(ethenyl)imidazole |
InChI |
InChI=1S/C7H8N2/c1-3-7-5-9(4-2)6-8-7/h3-6H,1-2H2 |
Clave InChI |
JWUZTVZYEWXPMA-UHFFFAOYSA-N |
SMILES |
C=CC1=CN(C=N1)C=C |
SMILES canónico |
C=CC1=CN(C=N1)C=C |
Sinónimos |
1H-Imidazole,1,4-diethenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)


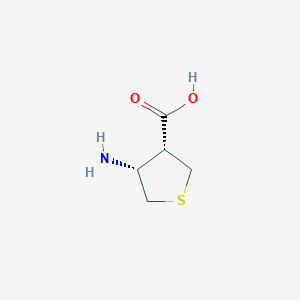
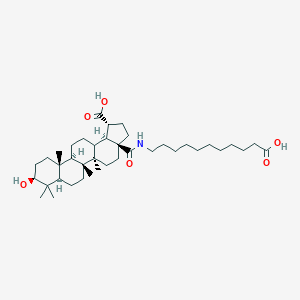
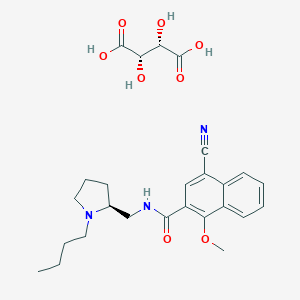

![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
